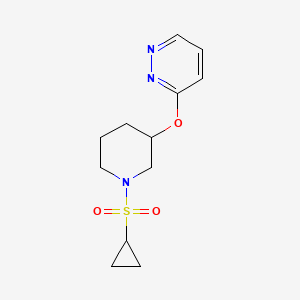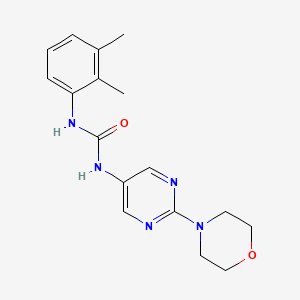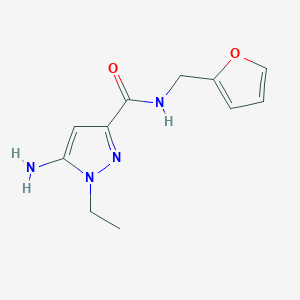
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide, also known as EFP, is a small molecule inhibitor that has shown promise in the field of cancer research. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Mechanism Of Action
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide inhibits the activity of thymidylate synthase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, which is required for DNA synthesis. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical And Physiological Effects
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of thymidylate synthase, 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of other enzymes that are involved in the growth and proliferation of cancer cells. 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is its specificity for thymidylate synthase. This specificity makes it an attractive candidate for cancer therapeutics, as it is less likely to have off-target effects. However, one limitation of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is its relatively low potency. This means that high concentrations of the compound are required to achieve significant inhibition of thymidylate synthase.
Future Directions
There are a number of future directions for research on 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more potent analogs of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. Another area of interest is the investigation of the potential of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide in combination with other cancer therapeutics. Additionally, there is interest in the development of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide as a diagnostic tool for cancer.
Synthesis Methods
The synthesis of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide involves the reaction of 2-furylacetaldehyde with ethyl hydrazinecarboxylate to form 2-ethylidenehydrazinecarboxylate. This compound is then reacted with 5-amino-3-carboxypyrazole to form 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide. The synthesis of 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential as a cancer therapeutic. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Specifically, 5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of thymidylate synthase, an enzyme that is required for DNA synthesis. Inhibition of this enzyme leads to the accumulation of DNA damage and ultimately, cell death.
properties
IUPAC Name |
5-amino-1-ethyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-15-10(12)6-9(14-15)11(16)13-7-8-4-3-5-17-8/h3-6H,2,7,12H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFLXEQXFMZELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NCC2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-amino-5-cyano-2-{[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B2630001.png)
![5-amino-N-(3,5-dimethoxyphenyl)-1-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2630002.png)
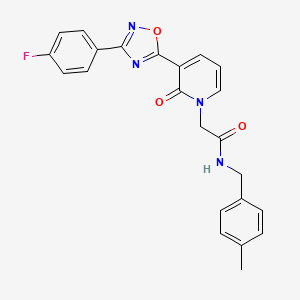
![(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2630007.png)
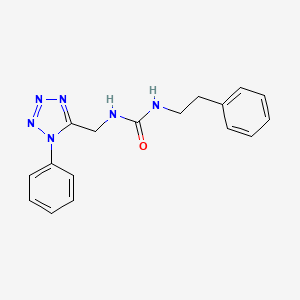
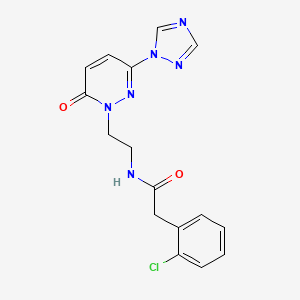
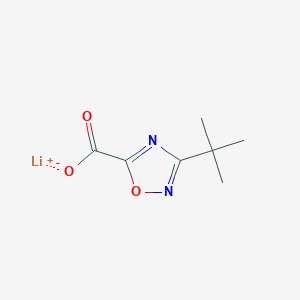
![N-(2-chlorobenzyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide](/img/structure/B2630012.png)
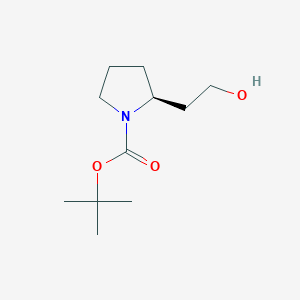

![2-{[(3-chloro-4-fluorophenyl)(cyano)amino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2630018.png)
![N-(4-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630019.png)
